molecular formula C17H13N5O2 B4652983 N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B4652983
M. Wt: 319.32 g/mol
InChI Key: JUQDHIUVMZDYNS-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring an indole core linked via an acetamide bridge to a benzotriazinone moiety. The indole ring is substituted at the 5-position, while the benzotriazinone group introduces a fused triazine-oxo system.

Properties

IUPAC Name

N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16(19-12-5-6-14-11(9-12)7-8-18-14)10-22-17(24)13-3-1-2-4-15(13)20-21-22/h1-9,18H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQDHIUVMZDYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Benzotriazinone Moiety: The benzotriazinone structure can be synthesized by cyclization of appropriate precursors, such as o-nitroaniline derivatives, under reducing conditions.

    Coupling Reaction: The indole and benzotriazinone moieties are then coupled via an acetamide linkage using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The benzotriazinone moiety can be reduced to form corresponding amines.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amines derived from the benzotriazinone moiety.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and benzotriazinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The benzotriazinone moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Indole-Acetamide Derivatives with Varied Substituents

Several indole-acetamide analogs () share the core structure but differ in substituents and side chains:

Compound ID/Name Substituents/Modifications Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound Benzotriazinone at acetamide position N/A N/A Indole-5-yl, benzotriazinone N/A
10j () 3-Chloro-4-fluorophenyl side chain 8 192–194 Chloro, fluoro, methoxy
10k () Naphthalen-1-yl side chain 6 175–176 Naphthyl, methoxy
31 () 4-(Trifluoromethyl)phenylsulfonyl group 43 N/A Trifluoromethyl, sulfonamide
37 () 4-Fluorophenylsulfonyl group N/A N/A Fluoro, sulfonamide
39 () 4-Cyanophenylsulfonyl group 38 N/A Cyano, sulfonamide

Key Observations :

  • Synthetic Efficiency: The target compound’s benzotriazinone group may pose synthetic challenges compared to sulfonamide-linked analogs. For example, compound 31 () achieves a 43% yield via HPLC purification, while chlorophenyl-substituted analogs (e.g., 10j) show lower yields (6–17%) .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 31 ) enhance lipophilicity and metabolic stability, whereas bulky groups (e.g., naphthyl in 10k ) may hinder target binding .

Adamantane-Modified Indole Derivatives

Adamantane-substituted indole-acetamides () exhibit distinct pharmacokinetic profiles due to the rigid, lipophilic adamantane moiety:

Compound Series (5a–5y) Key Modification Synthesis Step Complexity Notable Features Reference
Adamantane-indole hybrids Adamantane at indole-2-position Multi-step (4 steps) Enhanced bioavailability, stability

Comparison :

Heterocyclic Systems with Antioxidant/Antimicrobial Activity

Coumarin-indole hybrids () and benzotriazole analogs () highlight the role of fused heterocycles in bioactivity:

Compound Type Core Structure Bioactivity (Evidence) Reference
Coumarin-oxazepine hybrids Coumarin + oxazepine Antioxidant (superior to ascorbic acid)
Benzotriazole-acetamides Benzotriazole + indole Antimicrobial, antioxidant

Key Insight :

  • The target compound’s benzotriazinone group may confer unique redox properties, akin to coumarin derivatives in , but direct antioxidant data are unavailable for comparison .

Analytical Data

  • HRMS/NMR : All compounds in –6 and 8–10 were validated via $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and HRMS, ensuring structural fidelity .
  • Purity : LCMS data for compound 16 () show >99% purity, reflecting rigorous purification protocols .

Implications for Drug Development

  • Optimization Strategies : Incorporating sulfonamide (e.g., 31 ) or adamantane () groups could enhance selectivity or pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

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